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molecular formula C10H11BrN2O B8328093 6-(3-bromopropoxy)-1H-indazole

6-(3-bromopropoxy)-1H-indazole

Cat. No. B8328093
M. Wt: 255.11 g/mol
InChI Key: MUAMSDRVZKCSPE-UHFFFAOYSA-N
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Patent
US09156822B2

Procedure details

A mixture of 1H-indazol-6-ol (600 mg, 4.5 mmol), 1,3-dibromopropane (1.4 mL, 13.4 mmol) and anhydrous K2CO3 (618 mg, 4.5 mmol) in EtOH (20 mL) was heated to reflux and stirred overnight. Filtration gave a yellow solid which was purified by column chromatography (elution with PE/EtOAc=3:1) to afford 6-(3-bromopropoxy)-1H-indazole (intermediate 44) (84 mg, 7%) as a yellow oil.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
618 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([OH:10])[CH:8]=2)[CH:3]=[N:2]1.[Br:11][CH2:12][CH2:13][CH2:14]Br.C([O-])([O-])=O.[K+].[K+]>CCO>[Br:11][CH2:12][CH2:13][CH2:14][O:10][C:7]1[CH:8]=[C:9]2[C:4]([CH:3]=[N:2][NH:1]2)=[CH:5][CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
N1N=CC2=CC=C(C=C12)O
Name
Quantity
1.4 mL
Type
reactant
Smiles
BrCCCBr
Name
Quantity
618 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
gave a yellow solid which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (elution with PE/EtOAc=3:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrCCCOC1=CC=C2C=NNC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 84 mg
YIELD: PERCENTYIELD 7%
YIELD: CALCULATEDPERCENTYIELD 7.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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